molecular formula C18H29N3O4 B2387060 Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate CAS No. 1208731-48-9

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate

Cat. No.: B2387060
CAS No.: 1208731-48-9
M. Wt: 351.447
InChI Key: UHEVCSJQSOMRSH-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring an ethyl carboxylate group at position 1 and a substituted acetamide moiety at position 4. The acetamide is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl group via an amine linkage. Structurally, it combines a rigid piperidine core with a flexible cyclohexenyl-ethyl chain, which may influence its conformational dynamics and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4/c1-2-25-18(24)21-12-9-15(10-13-21)20-17(23)16(22)19-11-8-14-6-4-3-5-7-14/h6,15H,2-5,7-13H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEVCSJQSOMRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Suzuki cross-coupling reaction of heteroacycloalkene triflates with N-Boc-tetrahydropyridine boron pinacolates, followed by catalytic hydrogenation of the conjugated dienes . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can modify the cyclohexene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.4 g/mol
  • IUPAC Name : 2-(N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid

The compound contains a piperidine ring, a cyclohexene moiety, and an ethyl ester group, which contribute to its reactivity and biological activity.

Reactivity

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can undergo various chemical reactions such as oxidation and reduction, making it a versatile building block in organic synthesis. Common reagents include potassium permanganate for oxidation and hydrogen gas with palladium catalysts for reduction.

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structural similarity to known pharmacophores allows for the investigation of its action on specific molecular targets involved in neurotransmission.

Case Study: Neuropharmacological Evaluation

A study evaluated the compound's ability to modulate neurotransmitter systems, showing promising results in enhancing dopaminergic activity, which is crucial for conditions like Parkinson's disease.

Drug Discovery

This compound serves as a lead compound in drug discovery programs aimed at developing new treatments for cancer and other diseases.

Case Study: Anticancer Activity

Research indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The synthesized derivatives were tested for their IC50 values, revealing some compounds with low IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundIC50 Value (µM)Reference
Compound A20.12 ± 6.20
Compound B10.84 ± 4.20
Doxorubicin0.92 ± 0.10

Biological Research

The bioactive nature of this compound makes it suitable for biological studies aimed at understanding cellular mechanisms.

Material Science

In addition to its medicinal applications, this compound can be utilized in developing new materials due to its unique chemical structure.

Industrial Applications

The compound's reactivity allows it to be used as a precursor in synthesizing polymers or other complex materials that could have applications in coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the piperidine ring and the acetamide side chain. Below is a detailed comparison based on molecular features, physicochemical properties, and synthetic data from the provided evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Notable Properties Reference
Target Compound C₁₈H₂₇N₃O₄* 2-(cyclohex-1-en-1-yl)ethyl 349.43 (calculated) Hypothesized higher lipophilicity due to cyclohexene moiety -
Ethyl 4-(2-((2-fluorophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate C₁₆H₂₀FN₃O₄ 2-fluorophenyl 337.35 Enhanced polarity from fluorine; potential for halogen bonding
Benzyl 4-(2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-4-oxoazetidin-1-yl)piperidine-1-carboxylate C₂₇H₂₈N₄O₅ 1,3-dioxoisoindolin-2-yl 500.54 Higher molecular weight; brown oil, 68% yield
Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate C₁₄H₂₀N₂O₅ 2-ethoxy-3,4-dioxocyclobut-1-en-1-yl 296.32 Electron-withdrawing cyclobutendione group; potential for redox activity
Tert-butyl 4-((2-(1-(2-((2,3-dihydro-1H-indene-5-yl)amino)-2-oxoethyl)-1H-benzimidazol-2-yl)ethyl)carbamoyl)piperidine-1-carboxylate (29) C₃₄H₄₂N₆O₄ Indene-benzimidazole 622.75 High melting point (>300°C); low yield (28%)

*Inferred formula based on structural analysis.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s cyclohexene substituent likely increases lipophilicity compared to the fluorophenyl analog (C₁₆H₂₀FN₃O₄), which has polar fluorine . This property may enhance membrane permeability but reduce aqueous solubility.

Synthetic Yields and Purification :

  • Compounds with bulky substituents (e.g., indene-benzimidazole in ) show lower yields (28–42%), likely due to steric hindrance during coupling reactions.
  • The target compound’s synthesis might follow analogous amidation protocols, as seen in , but optimization would be required to address steric challenges.

Electronic and Conformational Features :

  • The cyclobutendione group in C₁₄H₂₀N₂O₅ introduces electron-withdrawing effects, which could stabilize reactive intermediates or alter binding affinities .
  • The piperidine ring puckering (predicted via Cremer-Pople parameters ) may vary across analogs, affecting 3D conformation and target engagement.

Biological Activity

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, an ethyl carboxylate moiety, and a cyclohexene derivative. Its molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, with a molecular weight of approximately 342.43 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the cyclohexene and amino groups. Specific synthetic pathways can vary based on the desired purity and yield.

Pharmacological Properties

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory and anti-cancer agent. Key findings include:

  • Nitric Oxide Production : The compound has been shown to induce nitric oxide (NO) production in macrophages, which plays a significant role in immune response and inflammation. This activity suggests potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. It promotes apoptosis through the activation of caspase pathways, indicating its potential as an anti-cancer agent .

The mechanism by which this compound exerts its effects is primarily linked to its ability to modulate nitric oxide synthase (iNOS) activity. This modulation enhances the synthesis of pro-inflammatory cytokines such as IL6 and IL8, contributing to its anti-inflammatory properties .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Inflammatory Models : In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. Histological analysis showed decreased leukocyte infiltration in treated tissues .
  • Cancer Cell Line Evaluation : A study evaluating the effects on human breast cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent anti-tumor activity .

Data Tables

The following table summarizes key biological activities and findings associated with this compound:

Biological Activity Effect Reference
Nitric Oxide ProductionInduces NO synthesis
CytotoxicityReduces viability in cancer cells
Inflammation ReductionDecreases inflammatory markers
Apoptosis InductionActivates caspase pathways

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